molecular formula C26H23NO2 B12158641 (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Cat. No.: B12158641
M. Wt: 381.5 g/mol
InChI Key: JOLYXZFJPFEAQZ-CJLVFECKSA-N
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Description

The compound (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is a complex organic molecule featuring a benzoxazole ring, a methylphenyl group, and a propan-2-ylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Aldol Condensation: The benzoxazole derivative is then subjected to an aldol condensation reaction with 4-methylbenzaldehyde and 4-(propan-2-yl)benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This step forms the prop-2-en-1-one linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and prop-2-en-1-one moieties.

    Reduction: Reduction reactions can target the carbonyl group in the prop-2-en-1-one linkage.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Biological Probes: Used in the study of enzyme mechanisms or receptor binding.

Industry

    Materials Science: Utilized in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and the prop-2-en-1-one linkage are crucial for binding to these targets, influencing pathways involved in cellular processes. The exact mechanism can vary depending on the specific application, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(1,3-benzoxazol-2-yl)-1-phenylprop-2-en-1-one: Lacks the methyl and propan-2-yl groups, resulting in different chemical properties.

    (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)prop-2-en-1-one: Similar but lacks the propan-2-ylphenyl group.

Uniqueness

The presence of both the 4-methylphenyl and 4-(propan-2-yl)phenyl groups in (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one imparts unique steric and electronic properties, enhancing its potential as a versatile compound in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C26H23NO2

Molecular Weight

381.5 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one

InChI

InChI=1S/C26H23NO2/c1-17(2)20-14-10-19(11-15-20)16-22(25(28)21-12-8-18(3)9-13-21)26-27-23-6-4-5-7-24(23)29-26/h4-17H,1-3H3/b22-16+

InChI Key

JOLYXZFJPFEAQZ-CJLVFECKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(C=C2)C(C)C)/C3=NC4=CC=CC=C4O3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)C(C)C)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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